molecular formula C16H15N B12625370 2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-48-6

2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile

Katalognummer: B12625370
CAS-Nummer: 917839-48-6
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: XXCFUSYIFVLUEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound with a biphenyl structure, characterized by the presence of three methyl groups and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethylbiphenyl and a suitable nitrile source.

    Reaction Conditions: The nitrile group is introduced through a nucleophilic substitution reaction, often using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under controlled conditions.

    Catalysts and Solvents: Catalysts such as palladium or copper may be used to facilitate the reaction, and solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) are commonly employed to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of 2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and catalysts like palladium on carbon (Pd/C) can convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring, using reagents like halogens (Cl2, Br2) or nitro groups (NO2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitration using HNO3 and H2SO4.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated biphenyls, nitro-substituted biphenyls.

Wissenschaftliche Forschungsanwendungen

2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactivity: The nitrile group can participate in nucleophilic addition reactions, while the biphenyl structure provides stability and rigidity to the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trimethyl[1,1’-biphenyl]: Similar structure but lacks the nitrile group, leading to different reactivity and applications.

    2,4,5-Trimethylphenylacetonitrile: Contains a nitrile group but differs in the position of the methyl groups and the overall structure.

Uniqueness

This detailed article provides a comprehensive overview of 2’,4,5-Trimethyl[1,1’-biphenyl]-2-carbonitrile, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

917839-48-6

Molekularformel

C16H15N

Molekulargewicht

221.30 g/mol

IUPAC-Name

4,5-dimethyl-2-(2-methylphenyl)benzonitrile

InChI

InChI=1S/C16H15N/c1-11-6-4-5-7-15(11)16-9-13(3)12(2)8-14(16)10-17/h4-9H,1-3H3

InChI-Schlüssel

XXCFUSYIFVLUEL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=C(C=C(C(=C2)C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.